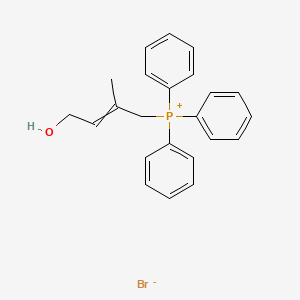
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound that features a unique combination of a hydroxyalkenyl group and a triphenylphosphonium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method includes the use of (4-Hydroxy-2-methylbut-2-en-1-yl) bromide as the alkylating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of the corresponding substituted phosphonium salt.
科学的研究の応用
Chemistry
In chemistry, (4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide is used as a reagent in organic synthesis. It can act as a precursor for the synthesis of various phosphonium salts and other organophosphorus compounds.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Phosphonium salts are known to accumulate in mitochondria, making them useful tools for studying mitochondrial function and targeting drugs to mitochondria.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its ability to target mitochondria makes it a candidate for the development of drugs aimed at treating mitochondrial diseases and cancer.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, catalysts, and other advanced materials.
作用機序
The mechanism of action of (4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium moiety allows the compound to cross mitochondrial membranes and accumulate within the organelle. Once inside, it can interact with mitochondrial proteins and enzymes, potentially affecting cellular respiration and energy production.
類似化合物との比較
Similar Compounds
(4-Hydroxy-3-methylbut-2-en-1-yl)diphosphate: Another compound with a similar hydroxyalkenyl group but different functional groups.
Triphenylphosphine: A simpler phosphonium compound without the hydroxyalkenyl group.
(4-Hydroxy-2-methylbut-2-en-1-yl)triphenylphosphonium chloride: A similar compound with a chloride ion instead of bromide.
Uniqueness
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to the presence of both a hydroxyalkenyl group and a triphenylphosphonium moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
111724-05-1 |
|---|---|
分子式 |
C23H24BrOP |
分子量 |
427.3 g/mol |
IUPAC名 |
(4-hydroxy-2-methylbut-2-enyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H24OP.BrH/c1-20(17-18-24)19-25(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-17,24H,18-19H2,1H3;1H/q+1;/p-1 |
InChIキー |
OKOWDMKXFOMNNG-UHFFFAOYSA-M |
正規SMILES |
CC(=CCO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
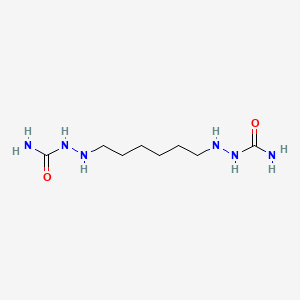
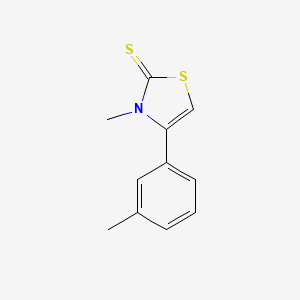
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
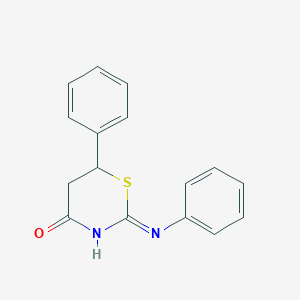
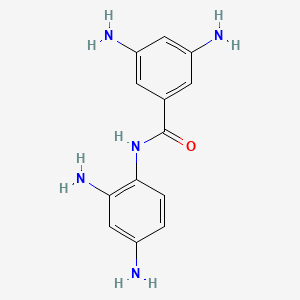
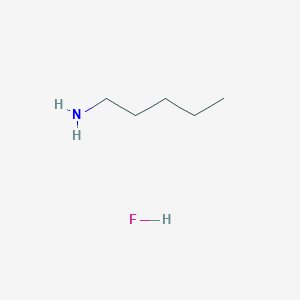
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)
![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)
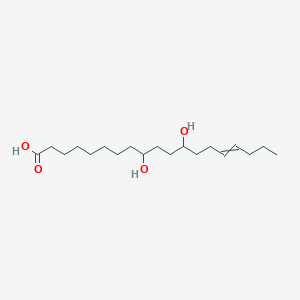
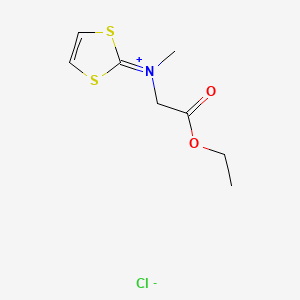
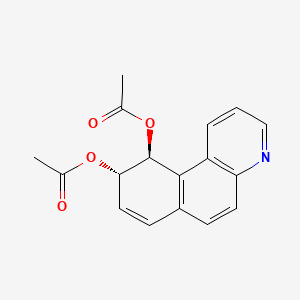

![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
